molecular formula C7H15NO3 B2758803 methyl N-(3-methoxypropyl)-N-methylcarbamate CAS No. 1602328-83-5

methyl N-(3-methoxypropyl)-N-methylcarbamate

Cat. No. B2758803
CAS RN: 1602328-83-5
M. Wt: 161.201
InChI Key: ARJYYFLTCRYLOX-UHFFFAOYSA-N
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Description

“3-Methoxypropylamine” is a clear, colorless to faintly colored liquid . It has properties typical of primary amines and is miscible with water, ethanol, toluene, acetone, hexane, and other standard solvents . “N-(3-Methoxypropyl)acrylamide” is another compound that contains MEHQ as an inhibitor .


Molecular Structure Analysis

The molecular formula of “3-Methoxypropylamine” is C4H11NO . Its average mass is 89.136 Da and its monoisotopic mass is 89.084061 Da .


Physical And Chemical Properties Analysis

“3-Methoxypropylamine” is a liquid with a density of 0.874 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.417 (lit.) . It has a melting point of -65 °C and a boiling point of 117-118 °C/733 mmHg (lit.) .

Scientific Research Applications

  • Enzyme Inhibition Studies Applications: These compounds can inhibit enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase. Understanding their interactions with enzyme active sites is crucial for designing effective inhibitors.
  • Antimicrobial and Antiviral Properties Potential Applications: Methyl N-(3-methoxypropyl)-N-methylcarbamate may possess antimicrobial or antiviral properties, making it relevant for infectious disease research.
  • Polymer-Gel Dosimetry

    • Application : By incorporating lithium chloride (LiCl), the performance of N-(3-methoxypropyl)acrylamide polymer-gel dosimeters can be improved for radiation dosimetry .
  • Chemical Probes and Reactivity Example: The synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts involves quaternization reactions with methyl benzenesulfonates.
  • Molecular Structure Determination Examples: Crystal structures of related compounds, such as 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide, have been elucidated using this technique.
  • Synthesis Strategies Illustration: N-(4-phenylthiazol-2-yl)benzenesulfonamides, designed as kynurenine 3-hydroxylase inhibitors, exemplify this synthetic approach.

Safety and Hazards

“3-Methoxypropylamine” is flammable, has a moderate fire risk, and is toxic by ingestion and inhalation . “N-(3-Methoxypropyl)acrylamide” causes skin irritation, serious eye irritation, and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Mode of Action

It’s known that carbamates typically work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function . More research is needed to confirm if this is the case for this specific compound.

Biochemical Pathways

Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase , but it’s unclear if this applies to this specific compound

properties

IUPAC Name

methyl N-(3-methoxypropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(7(9)11-3)5-4-6-10-2/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJYYFLTCRYLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1602328-83-5
Record name methyl N-(3-methoxypropyl)-N-methylcarbamate
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